![molecular formula C21H15N7O2 B6073642 N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide](/img/structure/B6073642.png)
N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide is a complex organic compound known for its potential applications in the fields of medicinal chemistry and materials science. This compound has garnered significant interest due to its intricate structure and potential for a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide typically involves multi-step processes. These processes often start with readily available starting materials and involve a series of reactions including cyclization, condensation, and amination. The reaction conditions can vary depending on the specific route, but generally require controlled temperatures, specific pH levels, and the use of catalysts or reagents to drive the reactions forward.
Industrial Production Methods: For industrial-scale production, methods such as batch processing or continuous flow chemistry are often employed. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide can undergo a variety of chemical reactions including:
Oxidation: : Typically involving agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Often using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: : Commonly involving nucleophiles or electrophiles to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: : Conducted in acidic or basic environments, depending on the reagent.
Reduction: : Usually performed under anhydrous conditions to prevent unwanted side reactions.
Substitution: : Carried out in polar or non-polar solvents, with the choice of solvent affecting the reaction rate and yield.
Major Products Formed
Oxidation: : Formation of carboxylic acids, aldehydes, or ketones.
Reduction: : Conversion to alcohols or amines.
Substitution: : Introduction of new functional groups such as halides, nitro groups, or alkyl chains.
Scientific Research Applications
N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide has numerous applications in various fields of scientific research:
Chemistry: : Used as a precursor for synthesizing more complex molecules, as well as a reagent in various organic reactions.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: : Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: : Utilized in the development of new materials with unique properties, such as enhanced conductivity or specific catalytic activities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within biological systems. These interactions often involve binding to active sites on enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application but typically include:
Enzyme Inhibition: : Blocking the active site or altering the enzyme's conformation.
Receptor Modulation: : Acting as an agonist or antagonist to influence signal transduction pathways.
Protein Interaction: : Binding to proteins to disrupt their function or promote their degradation.
Comparison with Similar Compounds
N-(2-methyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)isonicotinamide can be compared to other compounds with similar structures or functionalities. Some of these include:
Pyrazolo[5,1-c]pyridines: : Known for their biological activities and chemical versatility.
Triazines: : Commonly used in agriculture and pharmaceuticals for their stability and reactivity.
Isonicotinamides: : Investigated for their potential therapeutic applications and ability to form stable complexes with metals.
The uniqueness of this compound lies in its combined structure of pyrazolo[5,1-c]pyridine, triazine, and isonicotinamide moieties, which confer a wide range of chemical and biological properties.
Got any thoughts on this complex world of chemistry?
Properties
IUPAC Name |
N-(4-methyl-10-oxo-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N7O2/c1-13-17(14-5-3-2-4-6-14)19-24-23-18-16(28(19)25-13)9-12-27(21(18)30)26-20(29)15-7-10-22-11-8-15/h2-12H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFPMAJGIJUSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)N(C=C3)NC(=O)C4=CC=NC=C4)N=NC2=C1C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.